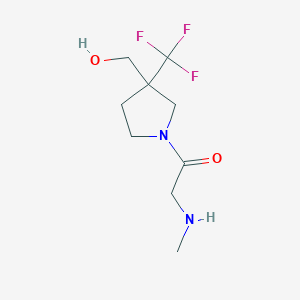

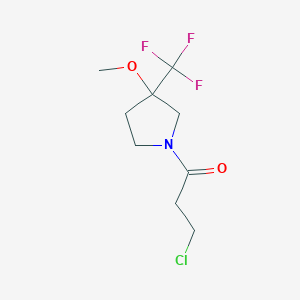

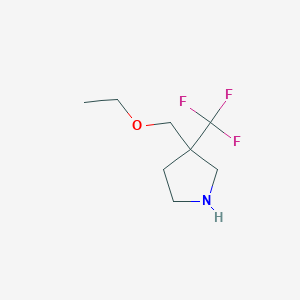

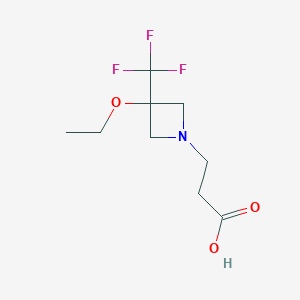

![molecular formula C11H18N4O2 B1477471 2-amino-1-(2-(methoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-one CAS No. 2098068-75-6](/img/structure/B1477471.png)

2-amino-1-(2-(methoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-one

Übersicht

Beschreibung

Synthesis Analysis

New derivatives of imidazo [1,5- a ]pyrimidine have been synthesized by cyclization of in situ generated 1 H -imidazol-4 (5)-amine with 1,3-diketones or malondialdehyde derivatives . Utilization of asymmetrical 1,3-diketones leads to the formation of a mixture of regioisomers .Molecular Structure Analysis

The Inchi Code for a similar compound, 2-amino-5-methyl-6,7-dihydropyrazolo [1,5-a]pyrazin-4 (5H)-one, is 1S/C7H10N4O/c1-10-2-3-11-5 (7 (10)12)4-6 (8)9-11/h4H,2-3H2,1H3, (H2,8,9) .Chemical Reactions Analysis

The discovered conversion of imidazo [1,5- a ]pyrimidine core into 3 H -imidazo [4,5- b ]pyridine that takes place only under acidic conditions can be considered as a new version of Dimroth rearrangement involving cleavage of C–N bond and formation of C–C bond .Wissenschaftliche Forschungsanwendungen

Antiviral Agent Synthesis

This compound serves as a precursor in the synthesis of triazolopyrimidine derivatives, which are explored for their antiviral properties . These derivatives have shown promise against RNA viruses, including influenza and flaviviruses, by inhibiting key viral replication enzymes. The ability to modify the core structure allows for the development of new antiviral agents with potential applications in treating diseases like SARS-CoV-2.

Medicinal Chemistry

In medicinal chemistry, the compound’s derivatives are used to design anti-infective agents . The triazolopyrimidine nucleus, to which this compound is related, is a privileged structure that can be functionalized to create compounds with favorable pharmacokinetic properties and diverse biological activities.

Biochemical Research

The compound is utilized in biochemical research to study enzyme-substrate interactions . Its structure can be modified to produce analogs that serve as substrates or inhibitors for various enzymes, aiding in the understanding of enzyme mechanisms and the discovery of potential therapeutic targets.

Pharmacological Studies

Pharmacological research benefits from the compound’s derivatives, which are investigated for their pharmacodynamic and pharmacokinetic characteristics . These studies help in determining the therapeutic potential of new drugs and understanding their behavior in biological systems.

Organic Synthesis

In organic chemistry, the compound is involved in regioselective synthesis reactions . It is used in multicomponent reactions to obtain specific isomers of triazolopyrimidines, which are valuable in creating complex organic molecules with high precision.

Material Science

The structural versatility of this compound makes it a candidate for the development of novel materials . By incorporating it into polymers or other macromolecules, researchers can create materials with unique properties, such as enhanced durability or specific interaction capabilities with other biological molecules.

Wirkmechanismus

Target of Action

Similar compounds have been studied for their antiviral activity against rna viruses, including influenza virus and sars-cov-2 . These compounds are known to inhibit RNA-dependent RNA polymerase (RdRP) PA–PB1 subunits interaction .

Mode of Action

Compounds with similar structures have been shown to interact with their targets, leading to the inhibition of essential viral processes .

Biochemical Pathways

It can be inferred that the compound may interfere with the replication of rna viruses by inhibiting the rdrp enzyme, which is crucial for the replication of these viruses .

Pharmacokinetics

Similar compounds have been noted for their favourable pharmacokinetic properties .

Result of Action

Similar compounds have shown promising antiviral activity, indicating that they may effectively inhibit the replication of certain rna viruses .

Action Environment

The synthesis of similar compounds has been shown to be influenced by the reaction conditions, suggesting that the environment may play a role in the compound’s properties .

Eigenschaften

IUPAC Name |

2-amino-1-[2-(methoxymethyl)-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O2/c1-8-5-15-10(3-9(13-15)7-17-2)6-14(8)11(16)4-12/h3,8H,4-7,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUTYRBKQOYEEDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN2C(=CC(=N2)COC)CN1C(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

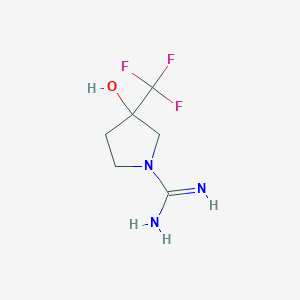

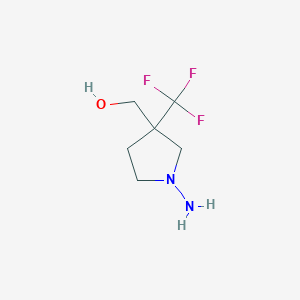

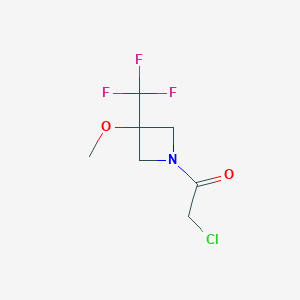

![3-chloro-1-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)propan-1-one](/img/structure/B1477390.png)